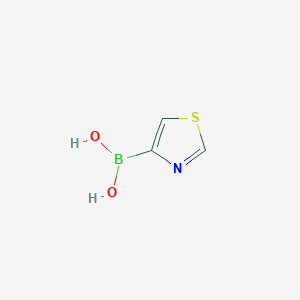

Thiazol-4-ylboronic acid

Descripción

Propiedades

IUPAC Name |

1,3-thiazol-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BNO2S/c6-4(7)3-1-8-2-5-3/h1-2,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTDOIHBEOVTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC=N1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670302 | |

| Record name | 1,3-Thiazol-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016642-07-1 | |

| Record name | 1,3-Thiazol-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazol-4-ylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Thiazol-4-ylboronic Acid for Researchers and Drug Development Professionals

CAS Number: 1016642-07-1

This technical guide provides a comprehensive overview of Thiazol-4-ylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document details the compound's properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors for cancer therapy.

Chemical and Physical Properties

This compound is a stable, non-toxic, and synthetically accessible compound, making it a valuable reagent in various chemical transformations.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1016642-07-1 | [2][3][4][5] |

| Molecular Formula | C₃H₄BNO₂S | [3][4][5] |

| Molecular Weight | 128.95 g/mol | [3] |

| Appearance | White to off-white solid | Generic knowledge |

| Density (predicted) | 1.437 g/cm³ | [6] |

| Boiling Point (predicted) | 335.347 °C at 760 mmHg | [6] |

| Flashing Point (predicted) | 156.612 °C | [6] |

| Solubility | Soluble in organic solvents such as methanol (B129727) and DMSO. | Generic knowledge |

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes, with the lithiation-borylation of a suitable thiazole (B1198619) precursor being a common and effective method.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol describes a general procedure for the synthesis of arylboronic acids that can be adapted for this compound, starting from 4-bromothiazole (B1332970).

Materials:

-

4-Bromothiazole

-

Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B1201080)

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 4-bromothiazole (1.0 eq) dissolved in anhydrous diethyl ether or THF.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of 2M HCl at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Diagram of Synthetic Workflow

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Suitable solvent (e.g., a mixture of ethanol (B145695) and water, or ethyl acetate and hexanes)

-

Erlenmeyer flask

-

Heating source (hot plate or water bath)

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Solvent Selection: In a test tube, determine a suitable solvent or solvent mixture in which the crude product is sparingly soluble at room temperature but readily soluble when hot.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Spectroscopic Characterization

The structure and purity of this compound are confirmed by various spectroscopic techniques. Representative data is presented below.

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR (in DMSO-d₆) | δ ~8.9 (s, 1H, thiazole-H), ~8.2 (s, 1H, thiazole-H), ~8.0 (br s, 2H, B(OH)₂) |

| ¹³C NMR (in DMSO-d₆) | δ ~155 (thiazole C), ~145 (thiazole C-B), ~125 (thiazole C) |

| FTIR (KBr pellet, cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~1600 (C=N stretch), ~1350 (B-O stretch), ~1050 (B-C stretch) |

| Mass Spectrometry (EI) | m/z 129 (M⁺), fragments corresponding to loss of H₂O and boronic acid group. |

Applications in Drug Discovery and Development

Thiazole-containing compounds are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active molecules and approved drugs.[7] this compound serves as a key building block for the synthesis of novel thiazole derivatives with potential therapeutic applications, particularly in oncology.

Role as a Kinase Inhibitor Scaffold

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8][9][10] Thiazole-based compounds have been extensively investigated as inhibitors of various protein kinases.

Targeted Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Several studies have reported the design and synthesis of thiazole derivatives as potent inhibitors of key kinases in this pathway, such as PI3K, Akt, and mTOR.[8][11]

-

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Thiazole-based molecules have been developed as EGFR inhibitors, showing promise in preclinical studies.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation and differentiation. Thiazole derivatives have been identified as inhibitors of key kinases in this pathway, such as p38 MAP kinase.[12][13][14]

Diagram of Thiazole-based Kinase Inhibition

Caption: Thiazole derivatives inhibit key cancer signaling pathways, leading to anti-tumor effects.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of a diverse library of substituted thiazole compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl halide.

Materials:

-

This compound (1.2 eq)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., dioxane, toluene, or DMF)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add the aryl halide, this compound, and the base.

-

Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times.

-

Reagent Addition: The anhydrous solvent and the palladium catalyst are added under the inert atmosphere.

-

Reaction: The reaction mixture is heated to 80-100 °C and stirred for 2-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Diagram of Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its utility in constructing complex thiazole-containing molecules through robust reactions like the Suzuki-Miyaura coupling makes it an important tool for drug discovery, particularly in the development of novel kinase inhibitors for cancer therapy. This guide provides essential technical information to aid researchers in leveraging the full potential of this compound in their scientific endeavors.

References

- 1. chm.bris.ac.uk [chm.bris.ac.uk]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. mt.com [mt.com]

- 4. aobchem.com [aobchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound, CAS No. 1016642-07-1 - iChemical [ichemical.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. hmdb.ca [hmdb.ca]

- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 11. raineslab.com [raineslab.com]

- 12. reddit.com [reddit.com]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Thiazol-4-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazol-4-ylboronic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Its synthesis and proper characterization are crucial for its effective application. This guide provides a comprehensive overview of the synthesis of this compound, detailing the necessary precursors, reaction conditions, and purification methods. Furthermore, it outlines the key analytical techniques for its characterization, ensuring the identity and purity of the final compound.

Synthesis of this compound

The most common and efficient synthesis of this compound is a two-step process commencing with the bromination of thiazole (B1198619) to yield the key intermediate, 4-bromothiazole (B1332970). This is followed by a Miyaura borylation reaction to introduce the boronic acid moiety, often via a pinacol (B44631) ester intermediate which is subsequently hydrolyzed.

Synthesis of 4-Bromothiazole

The precursor, 4-bromothiazole, can be synthesized from 2,4-dibromothiazole (B130268) through a debromination reaction.

Experimental Protocol:

-

Materials: 2,4-dibromothiazole, n-butyllithium (n-BuLi), Tetrahydrofuran (THF), Ammonium (B1175870) chloride (NH₄Cl) solution.

-

Procedure:

-

Dissolve 2,4-dibromothiazole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add one equivalent of n-butyllithium (n-BuLi) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure 4-bromothiazole.

-

Synthesis of this compound via Miyaura Borylation

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling of 4-bromothiazole with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂), to form the pinacol ester of this compound. This ester is then hydrolyzed to the final product.

Experimental Protocol:

-

Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (B1499911) (Pinacol Ester Intermediate)

-

Materials: 4-bromothiazole, bis(pinacolato)diboron (B₂pin₂), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), potassium acetate (B1210297) (KOAc), anhydrous 1,4-dioxane (B91453).

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine 4-bromothiazole (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents), and potassium acetate (3 equivalents).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole as a solid.

-

-

-

Step 2: Hydrolysis to this compound

-

Materials: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, acetone (B3395972), water, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve the pinacol ester in a mixture of acetone and water.

-

Add a catalytic amount of hydrochloric acid.

-

Stir the mixture at room temperature for 4-6 hours.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

-

-

Characterization of this compound

Proper characterization is essential to confirm the structure and purity of the synthesized this compound. The following are the key analytical techniques and expected results.

Physical Properties

| Property | Value |

| Molecular Formula | C₃H₄BNO₂S |

| Molecular Weight | 128.95 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 135-140 °C (decomposes) |

| Purity | Typically ≥95% |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the following peaks are expected (solvent-dependent, typically DMSO-d₆ or CDCl₃):

-

A singlet for the proton at the 2-position of the thiazole ring.

-

A singlet for the proton at the 5-position of the thiazole ring.

-

A broad singlet for the two hydroxyl protons of the boronic acid group.

-

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole-H2 | ~9.0 | Singlet |

| Thiazole-H5 | ~8.0 | Singlet |

| B(OH)₂ | Broad, variable | Singlet |

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. The expected chemical shifts for the carbon atoms in this compound are:

| Carbon | Chemical Shift (δ, ppm) |

| Thiazole-C2 | ~155 |

| Thiazole-C4 | Carbon attached to boron, may be broad or unobserved |

| Thiazole-C5 | ~145 |

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak in the mass spectrum would correspond to its molecular weight.

| Technique | Expected m/z |

| Electrospray Ionization (ESI-MS) | [M+H]⁺: 129.9, [M-H]⁻: 128.9 |

Visualizing the Synthesis Workflow

The synthesis of this compound can be visualized as a clear workflow, from the starting material to the final product.

An In-depth Technical Guide to Thiazol-4-ylboronic Acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazol-4-ylboronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of thiazole (B1198619), a scaffold present in numerous biologically active molecules and approved pharmaceuticals, and incorporating a versatile boronic acid functional group, it serves as a crucial building block in the development of novel therapeutic agents and complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, making it an invaluable tool for drug discovery and material science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and characterization, along with key experimental protocols and its role in synthetic applications.

Molecular Structure and Formula

This compound is characterized by a five-membered thiazole ring substituted with a boronic acid group [-B(OH)₂] at the 4-position.

Molecular Formula: C₃H₄BNO₂S[1]

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1016642-07-1 | [2][3] |

| Molecular Weight | 128.95 g/mol | [1] |

| Molecular Formula | C₃H₄BNO₂S | [1] |

| Boiling Point | 335.3 ± 34.0 °C (Predicted) | [4] |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [4] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [4] |

| ¹H NMR (Predicted) | δ (ppm): ~8.9 (s, 1H, H-2), ~8.2 (s, 1H, H-5), ~8.0 (br s, 2H, -OH) | |

| ¹³C NMR (Predicted) | δ (ppm): ~155 (C-2), ~145 (C-4), ~120 (C-5) | |

| Mass Spectrometry (ESI-MS) | m/z: 128.00 [M-H]⁻ (Negative ion mode) |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the lithiation of a 4-halothiazole intermediate followed by borylation with a trialkyl borate (B1201080). A plausible two-step synthesis starting from the commercially available 2,4-dibromothiazole (B130268) is outlined below.

Step 1: Synthesis of 4-Bromothiazole (B1332970)

This procedure is adapted from a published method for the selective debromination of 2,4-dibromothiazole.

-

Materials: 2,4-dibromothiazole, n-butyllithium (n-BuLi) in hexanes, methanol (B129727), diethyl ether, silica (B1680970) gel, hexane (B92381), ethyl acetate.

-

Procedure:

-

Dissolve 2,4-dibromothiazole (10.0 g, 41.2 mmol) in anhydrous diethyl ether (210 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents, 45.3 mmol) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

After the addition is complete, continue stirring the reaction mixture at -78 °C for 30 minutes.

-

Slowly add methanol (2.0 equivalents, 82.3 mmol) to quench the reaction.

-

Allow the reaction mixture to gradually warm to room temperature over 16 hours.

-

Filter the mixture through a pad of silica gel, washing with a 2:1 (v/v) mixture of hexane and ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield 4-bromothiazole.

-

Step 2: Synthesis of this compound

This is a general procedure for the conversion of an aryl bromide to a boronic acid.

-

Materials: 4-bromothiazole, n-butyllithium (n-BuLi) in hexanes, triisopropyl borate, hydrochloric acid (HCl), diethyl ether, brine.

-

Procedure:

-

Dissolve 4-bromothiazole (1 equivalent) in anhydrous diethyl ether in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 equivalents) dropwise to the solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and quench by the slow addition of aqueous HCl (e.g., 1 M) until the solution is acidic.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Due to the tendency of boronic acids to form oligomeric anhydrides (boroxines) upon standing, which can lead to complex and poorly resolved NMR spectra, it is recommended to prepare the sample immediately before analysis. Dissolve the sample in a deuterated solvent such as DMSO-d₆ or methanol-d₄. The use of methanol-d₄ can help to break up the boroxine (B1236090) trimers.

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Parameters: A standard proton experiment is sufficient. Key signals to observe are the two protons on the thiazole ring and the exchangeable protons of the boronic acid hydroxyl groups. The thiazole protons are expected in the aromatic region, and their chemical shifts and coupling constants are characteristic of the substitution pattern.

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz or higher field NMR spectrometer.

-

Parameters: A standard proton-decoupled carbon experiment. The carbon atom attached to the boron (ipso-carbon) may show a broad signal or be difficult to observe due to quadrupolar relaxation of the boron nucleus.

-

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) is a suitable method for the analysis of boronic acids.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Parameters:

-

Ionization Mode: Both positive and negative ion modes can be used. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed. In positive ion mode, adducts with solvent molecules or cations may be seen.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition.

-

Logical Relationships and Experimental Workflows

Synthetic Workflow for this compound

The following diagram illustrates the logical flow of the synthesis of this compound from 2,4-dibromothiazole.

Caption: Synthetic workflow for this compound.

Role in Suzuki-Miyaura Cross-Coupling

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds. The catalytic cycle, which is fundamental to its application in drug discovery, is depicted below.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organometallic methodologies. Proper characterization, particularly with attention to the unique properties of boronic acids, is essential for its effective use. The ability of this compound to participate in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling ensures its continued importance in the synthesis of novel compounds with potential applications in drug development and materials science. This guide provides a foundational resource for researchers and scientists working with this important chemical entity.

References

- 1. 9-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole | 785051-54-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Thiazol-4-ylboronic Acid: Properties, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazol-4-ylboronic acid is a heterocyclic organoboron compound that has emerged as a valuable building block in modern organic synthesis. Its structural motif is of significant interest in medicinal chemistry and materials science, primarily due to the prevalence of the thiazole (B1198619) ring in a wide array of biologically active compounds and functional materials. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its primary applications in cross-coupling reactions, and representative experimental protocols.

As a key reagent, this compound is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This capability allows for the straightforward introduction of the thiazol-4-yl moiety into complex molecular architectures, facilitating the synthesis of novel pharmaceutical intermediates and other high-value organic compounds.

Core Physical and Chemical Properties

This compound is commercially available as a solid, with purity typically ranging from 95% to over 98%.[1][2] Its stability is a key consideration for storage and handling; it is recommended to be stored in a freezer under an inert atmosphere to prevent degradation. The fundamental properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1016642-07-1 | [2][3] |

| Molecular Formula | C₃H₄BNO₂S | [2][3] |

| Molecular Weight | 128.95 g/mol | [2] |

| Appearance | White to yellow solid | [2] |

| Melting Point | Data not available | |

| Boiling Point | 335.3 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.44 g/cm³ (Predicted) | [4] |

| pKa | 7.51 ± 0.53 (Predicted) | |

| Solubility | Data not available |

Structure:

Figure 1: Chemical structure of this compound.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While specific experimental spectra are not widely published, the expected chemical shifts for the thiazole protons can be estimated based on related structures. Researchers should perform their own analytical characterization to confirm identity and purity.

Table 2: Spectroscopic Data Summary

| Technique | Data |

| ¹H NMR | Data not available. Protons on the thiazole ring are expected in the aromatic region (δ 7-9 ppm). |

| ¹³C NMR | Data not available. Carbons of the thiazole ring are expected in the range of δ 110-160 ppm. |

| ¹¹B NMR | Data not available. A broad singlet characteristic of boronic acids is expected. |

| IR Spectroscopy | Data not available. Expected to show characteristic B-O and O-H stretching frequencies. |

| Mass Spectrometry | Data not available. Expected [M+H]⁺ of ~129.01. |

Reactivity and Applications

The primary utility of this compound lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most powerful and versatile methods for the formation of C-C bonds between sp²-hybridized carbon atoms.

Suzuki-Miyaura Cross-Coupling

In a typical Suzuki-Miyaura reaction, this compound reacts with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new biaryl or vinyl-thiazole compound. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.

The catalytic cycle, illustrated below, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).

-

Transmetalation: The organic group from the boronic acid (after activation by a base to form a boronate species) is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments (R¹ and the thiazole ring) are coupled, forming the final product and regenerating the Pd(0) catalyst.

Caption: Suzuki-Miyaura Catalytic Cycle for this compound.

Experimental Protocols

The following sections provide detailed, representative methodologies. Note: These protocols are illustrative and may require optimization for specific substrates and scales. All work should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of Thiazole-4-Boronic Esters (Illustrative)

Materials:

-

Bis(pinacolato)diboron (B136004) (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (B109758) (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium acetate (B1210297) (KOAc)

-

Anhydrous 1,4-dioxane

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add 4-bromothiazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

-

Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Under the inert atmosphere, add anhydrous 1,4-dioxane, followed by the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.03 eq).

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS until the starting 4-bromothiazole is consumed (typically 4-12 hours).

-

Cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude pinacol (B44631) ester can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Illustrative)

The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl boronic acid with a heterocyclic halide, adapted from a procedure for 4-(bromomethyl)thiazole.[7] This can serve as a starting point for reactions involving this compound.

Materials:

-

Aryl halide (e.g., 4-bromoanisole) (1.0 eq)

-

This compound (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF, with 10-20% water)

-

Standard laboratory glassware for inert atmosphere reactions

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

-

Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent and water, followed by the palladium catalyst (0.05 eq).

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.[7]

Safety and Handling

This compound should be handled in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Statements: May cause skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).

-

Storage: Store in a cool, dry place away from oxidizing agents. For long-term stability, storage at -20°C under an inert atmosphere is recommended.

Conclusion

This compound is a versatile and important reagent for the synthesis of complex molecules containing the thiazole heterocycle. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for C-C bond formation, making it a valuable tool for researchers in drug discovery and materials science. While some physical data remains to be experimentally confirmed, the established reactivity and commercial availability of this compound ensure its continued application in synthetic chemistry. Proper handling and storage are essential to maintain its reactivity and ensure laboratory safety.

References

- 1. boronpharm.com [boronpharm.com]

- 2. This compound 95% | CAS: 1016642-07-1 | AChemBlock [achemblock.com]

- 3. aobchem.com [aobchem.com]

- 4. This compound, CAS No. 1016642-07-1 - iChemical [ichemical.com]

- 5. Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions | Poster Board #583 - American Chemical Society [acs.digitellinc.com]

- 6. Preparation of novel thiazole-4-boronic esters through mixed palladium catalysts - American Chemical Society [acs.digitellinc.com]

- 7. benchchem.com [benchchem.com]

Thiazol-4-ylboronic Acid: A Comprehensive Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data sheet (SDS) information for Thiazol-4-ylboronic acid (CAS No. 1016642-07-1). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

This compound is a heterocyclic organic compound containing a thiazole (B1198619) ring and a boronic acid functional group. It is commonly used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1016642-07-1 |

| Molecular Formula | C₃H₄BNO₂S |

| Molecular Weight | 128.95 g/mol |

| Appearance | White to yellow solid |

| Purity | Typically ≥95% |

| Boiling Point | 335.3 ± 34.0 °C (Predicted) |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Category |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 2A |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 |

Signal Word: Warning

Hazard Pictogram:

-

GHS07: Exclamation Mark

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

Prevention:

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[2]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[3]

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

-

Toxicological Information

Table 3: Summary of Toxicological Hazards

| Route of Exposure | Potential Health Effects |

| Inhalation | May cause respiratory tract irritation. |

| Skin Contact | Causes skin irritation. |

| Eye Contact | Causes serious eye irritation. |

| Ingestion | May be harmful if swallowed. |

Experimental Protocols and Workflows

Due to the lack of specific published safety assessment protocols for this compound, a general workflow for handling potentially hazardous chemical compounds in a research setting is provided below. This workflow emphasizes a proactive approach to safety.

Caption: General laboratory workflow for handling this compound.

The following logical diagram illustrates the decision-making process for implementing control measures based on a hazard assessment.

Caption: Logical flow for hazard assessment and control implementation.

Safe Handling and Storage

Handling:

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6] Ensure that eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[2]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Some suppliers recommend refrigeration.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]

First Aid, Firefighting, and Accidental Release Measures

Table 4: Emergency Procedures

| Situation | Recommended Action |

| First Aid: Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2] |

| First Aid: Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2] |

| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[7] |

| Firefighting | Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[7] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7] |

| Accidental Release | Evacuate the area. Wear appropriate PPE. Avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[6] Prevent entry into waterways, sewers, basements, or confined areas. |

Stability and Reactivity

-

Reactivity: Generally stable under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Avoid moisture, heat, and direct sunlight.

-

Incompatible Materials: Strong oxidizing agents and strong acids.[6]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, sulfur oxides, and boron oxides.[7]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[3] It is recommended to use a licensed professional waste disposal service. Do not dispose of it in the environment.

Conclusion

This compound is a valuable reagent in chemical synthesis but requires careful handling due to its potential hazards, primarily skin, eye, and respiratory irritation. By adhering to the safety guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult the most recent version of the Safety Data Sheet from your supplier before use.

References

- 1. kuey.net [kuey.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazole-5-Boronic Acid Pinacol Ester | Properties, Uses, Safety | Buy from Leading China Supplier [quinoline-thiophene.com]

- 7. - Division of Research Safety | Illinois [drs.illinois.edu]

Commercial Availability and Synthetic Applications of Thiazol-4-ylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazol-4-ylboronic acid (CAS No. 1016642-07-1) is a versatile and increasingly important building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its utility primarily stems from its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, enabling the straightforward synthesis of complex molecules containing the valuable thiazole (B1198619) moiety. The thiazole ring is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. This technical guide provides an in-depth overview of the commercial availability of this compound, along with detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale needs. Purity levels typically range from 95% to over 98%, with the compound being offered in various quantities from milligrams to kilograms. The following table summarizes the offerings from several prominent suppliers. Pricing is subject to change and may vary based on the quantity and purity ordered. It is recommended to inquire with the suppliers for the most current pricing and availability.

| Supplier | Catalog Number | Purity | Available Quantities |

| AOBChem | 16710 | ≥95% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g |

| BoronPharm | BP21002 | ≥98% | Inquire for bulk supply |

| Ark Pharma Scientific Ltd. | H-018883 | ≥95% | 5g, Inquire for bulk |

| Alfa Chemistry | ACM1016642071 | ≥96% | Inquire for quote |

| AChemBlock | N25501 | ≥95% | Inquire for quote |

| Toronto Research Chemicals (TRC) | T344720 | Not specified | 50mg, 250mg, 500mg |

| LookChem | Multiple | ≥95% | 10mg to 1kg+ |

| CymitQuimica | Multiple | ≥95% | 50mg, 1g, 5g, 10g |

| Pure Chemistry Scientific Inc. | Not specified | Not specified | 1g+ |

| Hunan Chemfish Pharmaceutical Co., Ltd. | Not specified | ≥95% | Inquire for quote |

| Dayang Chem (Hangzhou) Co., Ltd. | Not specified | Not specified | 1kg+ |

Key Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is instrumental in the synthesis of 4-arylthiazole and 4-heteroarylthiazole derivatives, which are common motifs in pharmacologically active molecules.

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction of this compound with an aryl or heteroaryl halide (or triflate) in the presence of a base.

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While specific reaction conditions can vary depending on the substrates, the following protocols provide detailed methodologies for typical Suzuki-Miyaura cross-coupling reactions involving this compound.

Protocol 1: General Procedure for the Synthesis of 4-Arylthiazoles

This protocol is a generalized procedure adaptable for the coupling of various aryl halides with this compound.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Reaction vessel (e.g., round-bottom flask or microwave vial)

-

Inert gas supply (Nitrogen or Argon)

-

Standard workup and purification reagents (e.g., ethyl acetate (B1210297), brine, anhydrous sodium sulfate, silica (B1680970) gel)

Procedure:

-

Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (0.05 eq.).

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-arylthiazole.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.

Materials:

-

This compound (1.5 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 equivalents)

-

Anhydrous solvent (e.g., DMF)

-

Microwave reactor vial

Procedure:

-

Reaction Setup: In a microwave reactor vial, combine the aryl bromide (1.0 eq.), this compound (1.5 eq.), cesium carbonate (2.0 eq.), and the palladium catalyst (0.03 eq.).

-

Solvent Addition: Add the anhydrous solvent (e.g., DMF) to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 120 °C) for a specified time (e.g., 30-60 minutes).

-

Work-up and Purification: After cooling, the reaction mixture is worked up and purified as described in Protocol 1.

Logical Workflow for a Suzuki-Miyaura Coupling Experiment

The following diagram illustrates the logical workflow for conducting a Suzuki-Miyaura coupling reaction with this compound, from reagent preparation to product analysis.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of diverse thiazole-containing compounds. Its application in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a direct and efficient route to novel molecular entities with significant potential in drug discovery and materials science. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers and scientists working in these fields. As with any chemical reaction, optimization of the conditions for specific substrates is often necessary to achieve the best results.

The Pivotal Role of Thiazol-4-ylboronic Acid in Modern Heterocyclic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiazol-4-ylboronic acid and its derivatives have emerged as indispensable building blocks in the synthesis of complex heterocyclic molecules. This guide provides an in-depth exploration of their synthesis, reactivity, and critical applications, particularly in the realm of medicinal chemistry and drug discovery. The versatility of the thiazole (B1198619) motif, coupled with the synthetic tractability of the boronic acid functional group, offers a powerful platform for the development of novel therapeutic agents.

Synthesis of this compound Pinacol (B44631) Ester

The most common and practical precursor for Suzuki-Miyaura cross-coupling reactions is the pinacol ester of this compound. Its synthesis is typically achieved through a palladium-catalyzed Miyaura borylation of a 4-halothiazole, most commonly 4-bromothiazole (B1332970).

Experimental Protocol: Miyaura Borylation of 4-Bromothiazole

This protocol outlines the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (B1499911) from 4-bromothiazole.

Materials:

-

4-Bromothiazole

-

Bis(pinacolato)diboron (B136004) (B₂pin₂)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane (B91453)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

-

To an oven-dried Schlenk tube or sealed tube, add 4-bromothiazole (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), potassium acetate (2.0-3.0 equiv), palladium(II) acetate (2-5 mol%), and dppf (2-5 mol%).

-

Evacuate the tube and backfill with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous, degassed 1,4-dioxane via syringe to the reaction mixture (concentration typically 0.1-0.5 M).

-

Seal the vessel and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

-

Wash the filter cake with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole.

Characterization Data for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.85 (d, J = 2.0 Hz, 1H), 7.80 (d, J = 2.0 Hz, 1H), 1.35 (s, 12H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 156.0, 125.5, 84.5, 25.0. (Note: The carbon attached to boron is often not observed or is very broad).

-

MS (ESI): m/z calculated for C₉H₁₄BNO₂S [M+H]⁺: 212.09; found 212.1.

The Pivotal Role of Thiazol-4-ylboronic Acid in Modern Drug Discovery: A Technical Guide

Introduction: The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Thiazol-4-ylboronic acid, in particular, has emerged as a versatile and powerful building block, primarily through its application in palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the applications of this compound in drug discovery, with a focus on its use in synthesizing potent kinase inhibitors and antimicrobial agents. We will delve into detailed experimental protocols, present key quantitative data, and visualize the relevant biological pathways to offer a comprehensive resource for researchers and drug development professionals.

Core Applications in Medicinal Chemistry

This compound and its derivatives are instrumental in the synthesis of complex organic molecules with a wide range of therapeutic applications. The boronic acid moiety allows for facile carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction, enabling the introduction of the thiazole core into diverse molecular architectures.[1][2] This has been particularly impactful in the development of targeted therapies, especially in oncology.

Anticancer Agents: Targeting Key Signaling Pathways

The thiazole scaffold is a common feature in a multitude of kinase inhibitors.[3] By leveraging this compound in synthetic strategies, medicinal chemists have developed potent inhibitors of critical oncogenic pathways, including the PI3K/Akt/mTOR and EGFR signaling cascades.

PI3K/mTOR Dual Inhibitors: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] Thiazole-containing compounds have been designed to dually inhibit PI3K and mTOR, two key kinases in this pathway.[6][7] This dual inhibition can lead to a more profound and durable antitumor response.

EGFR and BRAF Inhibitors: The Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase are crucial components of the MAPK/ERK signaling pathway, which is frequently mutated in various cancers.[8] Thiazole derivatives have been synthesized to target both wild-type and mutant forms of these kinases, demonstrating significant antiproliferative activity.[9]

c-Met Inhibitors: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor cell proliferation, invasion, and migration.[10][11] Several potent and selective c-Met inhibitors incorporating a thiazole carboxamide scaffold have been developed, with some exhibiting nanomolar inhibitory concentrations.[12][13]

Antimicrobial Agents

Beyond oncology, the thiazole nucleus is a key pharmacophore in the development of novel antimicrobial agents.[14][15] The emergence of multidrug-resistant strains of bacteria and fungi necessitates the discovery of new therapeutic options. Thiazole derivatives have shown promising activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[12][16][17][18]

Anti-inflammatory Agents

The anti-inflammatory properties of thiazole-containing compounds have also been an area of active research.[8] By targeting enzymes such as cyclooxygenase (COX), these molecules can modulate the inflammatory response, offering potential therapeutic avenues for a variety of inflammatory conditions.[12][19][20]

Quantitative Data Summary

The following tables summarize the biological activity of various thiazole derivatives synthesized using methodologies that can involve this compound or related building blocks.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 51am | c-Met | MKN-45 | 0.00254 | [11][12] |

| A549 | 0.83 | [11] | ||

| HT-29 | 0.68 | [11] | ||

| MDA-MB-231 | 3.94 | [11] | ||

| 3b | PI3Kα / mTOR | Leukemia HL-60(TB) | PI3Kα: 0.086, mTOR: 0.221 | [6][7] |

| 3e | PI3Kα / mTOR | Leukemia HL-60(TB) | - | [6][7] |

| Compound 39 | EGFR / HER2 | MCF-7 | EGFR: 0.153, HER2: 0.108 | [9] |

| Compound 43 | EGFR / HER2 | MCF-7 | EGFR: 0.122, HER2: 0.078 | [9] |

| Compound 4c | VEGFR-2 | MCF-7 | 2.57 | [21] |

| HepG2 | 7.26 | [21] | ||

| PVS 03 | EGFR | MDAMB-231 | - |

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 10a | E. coli | - | [12] |

| S. aureus | - | [12] | |

| 10b | E. coli | - | [12] |

| S. aureus | - | [12] | |

| L1 | C. glabrata | 32 | [22] |

| L3 | C. glabrata | 64 | [22] |

| Cu(L2)Cl2 | C. glabrata | 64 | [22] |

| Cu(L3)Cl2 | C. glabrata | 64 | [22] |

| Compound 12 | B. pumilis | 7.69 (µmol/ml) | [17] |

| Compound 3 | S. faecalis | 14.34 (µmol/ml) | [17] |

| Compound 4 | S. faecalis | 3.67 (µmol/ml) | [17] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which these compounds act, as well as the experimental processes for their synthesis and evaluation, is crucial for a comprehensive understanding.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. KEGG PATHWAY Database [genome.jp]

- 8. Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 14. jchemrev.com [jchemrev.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. longdom.org [longdom.org]

- 20. longdom.org [longdom.org]

- 21. Reactome | Signaling by EGFR [reactome.org]

- 22. researchgate.net [researchgate.net]

Spectroscopic Profile of Thiazol-4-ylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Thiazol-4-ylboronic acid (CAS No. 1016642-07-1). Due to the limited availability of experimentally-derived spectra in the public domain, this document presents a detailed analysis based on predicted values derived from spectroscopic databases and relevant chemical literature. This guide is intended to support research and development activities by providing a robust spectroscopic profile of this important building block.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₃H₄BNO₂S and a molecular weight of 128.95 g/mol .[1][2][3] It serves as a key intermediate in the synthesis of various biologically active molecules.

| Property | Value | Reference |

| CAS Number | 1016642-07-1 | [1] |

| Molecular Formula | C₃H₄BNO₂S | [1] |

| Molecular Weight | 128.95 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | OB(O)C1=CSC=N1 | [1] |

| Exact Mass | 129.00600 u | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution NMR spectra of boronic acids can be challenging due to the propensity for reversible trimerization to form boroxines, especially in aprotic solvents. Spectra are often recorded in deuterated solvents such as DMSO-d₆ or methanol-d₄ to minimize this effect. The following data is predicted based on established chemical shift ranges for thiazole (B1198619) and arylboronic acid moieties.[5][6][7][8]

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.2 | s | - |

| H-5 | 8.2 - 8.6 | s | - |

| -B(OH)₂ | 8.0 - 8.5 | br s | - |

The chemical shifts of the thiazole protons are influenced by the electron-withdrawing nature of the boronic acid group. The protons of the B(OH)₂ group are expected to be broad and their chemical shift can be highly dependent on concentration and the presence of water.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-4 | 130 - 135 |

| C-5 | 145 - 150 |

The carbon atom attached to the boron (C-4) may exhibit a broad signal or be unobserved due to quadrupolar relaxation.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorptions for the O-H and B-O bonds of the boronic acid group, as well as vibrations associated with the thiazole ring.

Table 3: Predicted FT-IR Spectral Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3200-3600 | O-H stretch (boronic acid, H-bonded) | Broad, Strong |

| 3050-3150 | C-H stretch (aromatic) | Medium |

| 1600-1650 | C=N stretch (thiazole ring) | Medium |

| 1450-1550 | C=C stretch (thiazole ring) | Medium |

| 1300-1400 | B-O stretch | Strong |

| 1000-1100 | B-O-H bend | Medium |

| 650-750 | C-S stretch | Weak |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show the molecular ion peak. Due to the natural isotopic abundance of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%), ions containing boron will exhibit a characteristic isotopic pattern. Under certain conditions, dehydration and the formation of the trimeric boroxine (B1236090) anhydride (B1165640) may be observed.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (¹¹B) | m/z (¹⁰B) | Ion Identity | Notes |

| 129.01 | 128.01 | [M]⁺ | Molecular ion |

| 111.00 | 110.00 | [M-H₂O]⁺ | Dehydrated molecular ion |

| 85.00 | 84.00 | [C₃H₃NS]⁺ | Loss of B(OH)₂ |

| 321.03 | - | [M₃ - 3H₂O]⁺ (Boroxine) | Trimeric anhydride, may be observed depending on ionization conditions |

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies for obtaining the spectroscopic data discussed.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. Chemical shifts are referenced to the residual solvent peak. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 3-4 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer relaxation delay (2-5 seconds).

FT-IR Spectroscopy

A small amount of the solid sample is finely ground with spectroscopy-grade potassium bromide (KBr) in a 1:100 ratio.[10][11] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or liquid chromatography. For electron ionization (EI), a solid probe may be used. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the molecular ion and key fragments.

Visualizations

Molecular Structure and Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Predicted Mass Spectrometry Fragmentation

This diagram shows the predicted fragmentation pathway for this compound in mass spectrometry.

References

- 1. rsc.org [rsc.org]

- 2. This compound, CAS No. 1016642-07-1 - iChemical [ichemical.com]

- 3. This compound 95% | CAS: 1016642-07-1 | AChemBlock [achemblock.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. raineslab.com [raineslab.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. cup.lmu.de [cup.lmu.de]

- 9. rsc.org [rsc.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Why Kbr Is Used For Ftir? Achieve Clear, Accurate Solid-Sample Analysis - Kintek Solution [kindle-tech.com]

Methodological & Application

Application Notes and Protocols: Thiazol-4-ylboronic Acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing thiazol-4-ylboronic acid and its derivatives. This protocol is essential for the synthesis of 4-arylthiazoles, a scaffold of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Thiazole-containing compounds are prevalent in a wide array of biologically active molecules, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The functionalization of the thiazole (B1198619) ring at the 4-position via Suzuki-Miyaura coupling provides a powerful tool for the generation of novel compound libraries for drug discovery and lead optimization.[3][5] While the coupling of thiazole boronic acids can present challenges due to their relative instability, carefully selected conditions can lead to successful cross-coupling.[6]

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura reaction is a palladium-catalyzed process involving an organohalide and an organoboron compound.[3] The generally accepted catalytic cycle proceeds through three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with an aryl halide. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.

Materials:

-

This compound or its pinacol (B44631) ester derivative

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Reaction vessel (e.g., round-bottom flask, microwave vial)

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware and purification equipment

Procedure:

-

Reaction Setup: In a dry reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction: Stir the mixture at the desired temperature (usually between 80-120 °C) for 2-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the desired 4-arylthiazole.[3]

Data Summary

Table 1: Typical Reaction Components and Conditions

| Component | Example | Typical Amount | Purpose |

| Boronic Acid/Ester | This compound pinacol ester | 1.1 - 1.5 eq | Boron source |

| Aryl Halide | 4-Bromoanisole | 1.0 eq | Coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 1 - 5 mol% | Catalyst |

| Base | K₂CO₃, Cs₂CO₃ | 2.0 - 3.0 eq | Activates boronic acid |

| Solvent | Toluene, Dioxane/Water, DMF | Anhydrous | Reaction medium |

| Temperature | 80 - 120 °C | - | Reaction temperature |

| Atmosphere | Nitrogen or Argon | Inert | Prevents catalyst degradation |

Table 2: Representative Suzuki-Miyaura Couplings with Thiazole Derivatives

| Entry | Thiazole Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 3,5-dichloro-1,2,4-thiadiazole | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/Methanol | Reflux | 55 | [7] |

| 2 | 3,5-dichloro-1,2,4-thiadiazole | 4-cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/Methanol | Reflux | 61 | [7] |

| 3 | Thiazole-4-boronic ester | Iodobenzene | Not specified | Not specified | Not specified | Not specified | 55 | [6] |

| 4 | 4-(5-bromothiophen-2-yl)-thiazole | Phenylboronic acid | Pd(II)-complex (1) | Cs₂CO₃ | DMF | MW | 85 | [8] |

| 5 | 4-(bromomethyl)thiazole | 4-methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 90 | Hypothetical: 75-85 | [3] |

| 6 | This compound | 3-chloropyridine | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 100 | Hypothetical: 60-70 | General Knowledge |

Note: Entries 5 and 6 are hypothetical examples based on typical yields for similar reactions, as specific data for this compound was not explicitly detailed in the provided search results.

Applications in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, and the ability to synthesize 4-arylthiazoles via Suzuki-Miyaura coupling is of great importance for the development of new therapeutic agents.[3][4] This methodology allows for the systematic exploration of structure-activity relationships (SAR) by coupling a diverse range of aryl and heteroaryl boronic acids to the thiazole core.[3] The resulting compounds have shown potential as c-Met kinase inhibitors for cancer treatment and are being investigated for a variety of other pharmacological activities.[4][9] The versatility of the Suzuki-Miyaura coupling makes it a favored method in both academic research and industrial-scale synthesis of pharmaceutical intermediates.[1][9]

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]